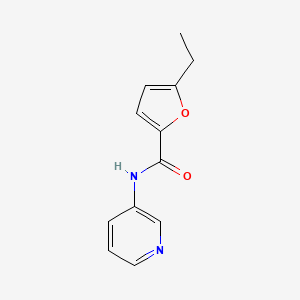![molecular formula C19H21N3O5S B7538952 N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide](/img/structure/B7538952.png)
N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide, commonly known as MS-275, is a synthetic compound that belongs to the class of benzamide-based histone deacetylase inhibitors (HDACi). It is a potent inhibitor of HDAC1, HDAC3, and HDAC6, and has been shown to exhibit anti-tumor activity in preclinical studies.
Wirkmechanismus
MS-275 exerts its anti-tumor effects by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, MS-275 promotes the acetylation of histones, resulting in a more relaxed chromatin structure and increased gene expression. This leads to the upregulation of genes involved in cell cycle arrest, apoptosis, and differentiation, and the downregulation of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, MS-275 has been shown to have other biochemical and physiological effects. It has been reported to induce autophagy, a process by which cells degrade and recycle their own components, and to inhibit angiogenesis, the formation of new blood vessels. MS-275 has also been shown to affect the immune system, by increasing the activity of natural killer cells and promoting the differentiation of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of MS-275 as a research tool is its specificity for HDAC1, HDAC3, and HDAC6. This allows researchers to selectively target these enzymes and investigate their roles in various biological processes. However, one limitation of MS-275 is its lack of selectivity for different cancer cell types. MS-275 has been shown to exhibit anti-tumor activity in a wide range of cancer cell lines, but its effectiveness may vary depending on the specific type of cancer.
Zukünftige Richtungen
There are several future directions for research on MS-275. One area of interest is the development of more potent and selective HDAC inhibitors, with improved pharmacokinetic properties and fewer side effects. Another direction is the investigation of combination therapies, in which MS-275 is used in combination with other anti-cancer agents to enhance its effectiveness. Finally, there is interest in exploring the potential of MS-275 as a treatment for other diseases, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
MS-275 is a potent HDAC inhibitor with anti-tumor activity and potential as a treatment for other diseases. Its specificity for HDAC1, HDAC3, and HDAC6 makes it a valuable research tool for investigating the role of these enzymes in various biological processes. While there are limitations to its effectiveness in different cancer cell types, there are many future directions for research on MS-275, including the development of more potent and selective HDAC inhibitors and the investigation of combination therapies.
Synthesemethoden
The synthesis of MS-275 involves the reaction of 2-aminophenol with methanesulfonyl chloride to form N-(2-hydroxyphenyl)methanesulfonamide, which is then reacted with 4-(2-oxopyrrolidin-1-yl)phenol in the presence of a base to form MS-275. The yield of the synthesis is approximately 30-40%, and the purity of the compound can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
MS-275 has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines and animal models. MS-275 has also been investigated for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as for its anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O5S/c1-28(25,26)21-17-6-3-2-5-16(17)20-18(23)13-27-15-10-8-14(9-11-15)22-12-4-7-19(22)24/h2-3,5-6,8-11,21H,4,7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKBQJSHUMQNEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(methanesulfonamido)phenyl]-2-[4-(2-oxopyrrolidin-1-yl)phenoxy]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



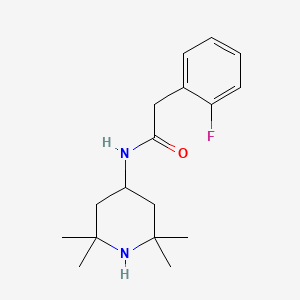
![2-(2,4-dimethylquinolin-3-yl)-N-[(2-pyrazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7538890.png)
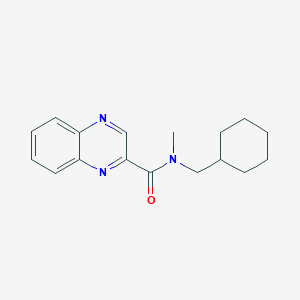
![5-chloro-4-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]thiadiazole](/img/structure/B7538921.png)
![[4-[2-(Benzenesulfonyl)ethyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7538934.png)
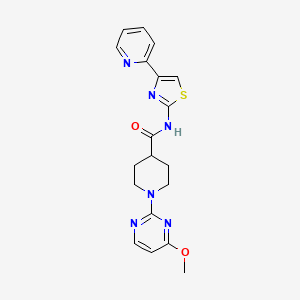
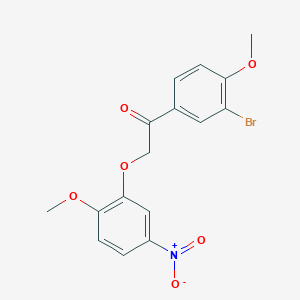
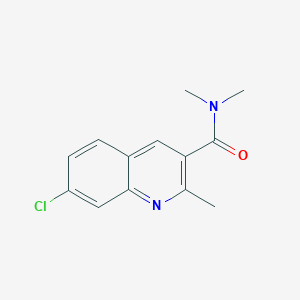
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[ethyl-[2-(N-methylanilino)-2-oxoethyl]amino]acetamide](/img/structure/B7538957.png)
![N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]-6-methylpyridine-2-carboxamide](/img/structure/B7538965.png)
![4-[3-(4-Chlorophenyl)-5-oxo-1,2,4-oxadiazol-4-yl]butanenitrile](/img/structure/B7538973.png)
